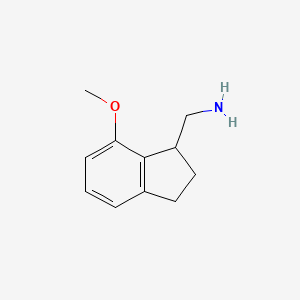

(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine

Beschreibung

Eigenschaften

Molekularformel |

C11H15NO |

|---|---|

Molekulargewicht |

177.24 g/mol |

IUPAC-Name |

(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine |

InChI |

InChI=1S/C11H15NO/c1-13-10-4-2-3-8-5-6-9(7-12)11(8)10/h2-4,9H,5-7,12H2,1H3 |

InChI-Schlüssel |

AFKJFIOLCVNXGS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1C(CC2)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of (7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine

General Synthetic Strategy

The synthesis of this compound typically starts from substituted indanones or related indenyl precursors. The key steps involve:

- Introduction of the methoxy group at the 7-position on the indene or indanone ring.

- Reduction of the indenone to the corresponding dihydroindenyl intermediate.

- Functionalization at the 1-position to introduce the methanamine moiety.

Specific Synthetic Routes

Synthesis from 7-Methoxy-2,3-dihydro-1H-inden-1-one

One documented approach involves starting from 3-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, which can be synthesized via bromination of 7-methoxy-1H-inden-1-one followed by purification through silica gel chromatography using ethyl acetate/n-hexane as eluent (1:4 ratio). The 7-methoxy-1H-inden-1-one itself can be prepared by bromination and subsequent nucleophilic substitution reactions under controlled temperature (65 °C) in dry N,N-dimethylformamide with sodium iodide and sodium bisulfite workup.

Introduction of the Methanamine Group

The 1-position methanamine group is introduced typically by reductive amination or nucleophilic substitution on a suitable leaving group precursor. For instance, the aldehyde or ketone function at the 1-position can be converted to the corresponding amine using ammonia or amine sources under reductive conditions. Alternatively, amination can proceed via displacement reactions if a halide or tosylate precursor is available.

Protection and Deprotection Strategies

In complex syntheses, protecting groups may be used to mask reactive functionalities during intermediate steps. For example, acetyl or trifluoroacetamide groups have been employed to protect amino groups during synthesis of related 2-aminoindan derivatives, facilitating purification and yield optimization.

Example Synthesis Protocol

A typical laboratory preparation might involve:

- Methylation of the hydroxy group on the indene ring using methyl iodide and potassium hydroxide in dimethyl sulfoxide under nitrogen atmosphere, followed by extraction and chromatographic purification to yield 7-methoxy-2,3-dihydro-1H-indene.

- Oxidation of the hydroxymethyl intermediate to the corresponding aldehyde or ketone using activated manganese dioxide at room temperature.

- Reductive amination of the aldehyde with ammonia or amine sources under hydrogenation conditions or using reducing agents to afford the methanamine derivative.

- Purification by recrystallization or column chromatography to obtain the final product as a hydrochloride salt for stability and handling.

Data Table: Summary of Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylation of hydroxy group | MeI, KOH, DMSO, N2 atmosphere, RT, 12 h | ~67 | Methylation to form 7-methoxy-2,3-dihydroindene |

| Oxidation to aldehyde/ketone | Activated MnO2, DCM, RT, 20-30 h | Not specified | Monitoring by TLC until starting material consumed |

| Reductive amination | Ammonia or amine source, reducing agent or H2 | Not specified | Conversion to methanamine group |

| Purification | Silica gel chromatography, recrystallization | High | Final product often isolated as hydrochloride salt |

Analyse Chemischer Reaktionen

Types of Reactions

(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indene ring or the methylene bridge.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the indene ring.

Wissenschaftliche Forschungsanwendungen

(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a selective 5-HT2A receptor agonist, which may have implications in treating neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of bioactive molecules, including dopamine receptor agonists and CCR2 antagonists.

Biological Studies: Its derivatives are studied for their antiviral, anti-inflammatory, and anticancer properties.

Wirkmechanismus

The mechanism of action of (7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets, such as the 5-HT2A receptor. By binding to this receptor, the compound can modulate neurotransmitter release and signal transduction pathways, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and derivative used.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Dihydroindenyl Derivatives

The dihydroindene scaffold is common in medicinal and synthetic chemistry. Key structural analogs include:

Key Observations :

Physicochemical Properties

Biologische Aktivität

(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine is a synthetic organic compound characterized by its unique bicyclic indene structure, which includes a methoxy group and a methanamine moiety. Its molecular formula is C11H15N, with a molecular weight of approximately 175.25 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor for various bioactive molecules.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly through its interactions with neurotransmitter systems. The compound has been studied primarily for its effects on serotonin receptors, especially the 5-HT2A receptor, which is implicated in mood regulation and various neurological disorders.

Key Biological Activities

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The synthesis procedures can be optimized for yield and purity based on specific laboratory conditions.

Comparative Analysis with Structural Analogues

The following table summarizes some structural analogues of this compound and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine | Methoxy group at position 6 | Different biological activity due to methoxy position |

| 1-(2,3-Dihydro-1H-inden-5-yl)methanamine | Lacks methoxy group | May exhibit different reactivity and interactions |

| 1-(7-Methyl-2,3-dihydro-1H-indene) | Methyl group instead of methoxy | Alters hydrophobicity and potential receptor interactions |

| 1-(2-Methylpropan-2-amino)-2,3-dihydroindene | Contains an amine group | Different pharmacological profile |

Case Studies

A notable study investigated the binding affinity of this compound to serotonin receptors. Results indicated a higher selectivity for the 5-HT2A receptor compared to other similar compounds, reinforcing its potential therapeutic applications in mood disorders .

Q & A

Q. What are the standard synthetic routes for (7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine, and how are reaction conditions optimized?

The compound is typically synthesized via reductive amination of 7-methoxyindanone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol or ethanol under reflux. Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of the amine donor to improve yield and purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy, dihydroindenyl, and methanamine moieties. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How is purity assessed, and what analytical methods are recommended?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Gas Chromatography (GC) or Chiral Stationary Phase Chromatography (CSP-HPLC) can resolve enantiomeric impurities, particularly for chiral derivatives .

Q. What in vitro assays are used to evaluate biological activity?

Radioligand binding assays (e.g., 5-HT2A receptor affinity) and functional assays (e.g., cAMP or calcium flux measurements) are standard. Cell viability assays (MTT or resazurin) assess cytotoxicity in cancer research contexts .

Q. What safety protocols are recommended for handling this compound?

Hydrochloride salts require storage at 2–8°C in airtight, light-protected containers. Use PPE (gloves, goggles) to prevent irritation. Stability testing under accelerated conditions (40°C/75% RH) identifies decomposition products .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis, and what challenges arise?

Chiral resolution via CSP-HPLC or asymmetric catalysis (e.g., chiral auxiliaries) is employed. Challenges include low enantiomeric excess (ee) due to steric hindrance near the methanamine group, requiring iterative optimization of catalysts (e.g., BINAP ligands) .

Q. What strategies resolve contradictions in pharmacological data (e.g., receptor selectivity vs. off-target effects)?

Use orthogonal assays (e.g., β-arrestin recruitment vs. G-protein activation) to dissect signaling bias. Computational docking models (AutoDock Vina) predict binding modes, while knockout cell lines validate target specificity .

Q. How do structural modifications enhance 5-HT2A receptor agonism or reduce toxicity?

Substituents at the indenyl C4/C5 positions (e.g., halogenation) modulate receptor affinity. Introducing bulky groups on the methanamine nitrogen reduces hepatic metabolism, improving pharmacokinetics. Toxicity is minimized via prodrug strategies or PEGylation .

Q. What computational methods predict metabolic stability and degradation pathways?

Density Functional Theory (DFT) calculates oxidation potentials for methoxy groups. Machine learning (ADMET Predictor) models cytochrome P450 interactions. LC-MS/MS identifies Phase I/II metabolites in microsomal incubations .

Q. How is X-ray crystallography applied to study ligand-receptor complexes?

Co-crystallization of the compound with the 5-HT2A receptor extracellular domain (expressed in HEK293 cells) enables structure determination. SHELX software refines electron density maps, while PHENIX validates hydrogen-bonding networks .

Q. What in vivo models evaluate neuropharmacological effects (e.g., antidepressant activity)?

Tail suspension (TST) and forced swim tests (FST) in rodents measure acute antidepressant-like effects. Chronic mild stress (CMS) models assess long-term efficacy. Microdialysis quantifies serotonin release in the prefrontal cortex .

Q. How are trace impurities characterized, and what thresholds are acceptable for preclinical studies?

LC-MS/MS with MRM (Multiple Reaction Monitoring) detects impurities <0.1%. ICH Q3A guidelines recommend thresholds of 0.15% for unknown impurities in API batches. Accelerated stability studies under ICH Q1A conditions ensure compliance .

Methodological Notes

- Stereochemical Analysis : Use Mosher’s method or NOESY NMR to assign configurations in chiral derivatives .

- Data Reproducibility : Validate synthetic protocols across ≥3 independent batches. Report yields, purity, and spectroscopic data in supplementary materials .

- Ethical Compliance : Follow ARRIVE guidelines for in vivo studies, including power analysis and randomization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.